3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol
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Overview
Description
3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol is an organic compound with the molecular formula C12H19NO. It is a derivative of propanol, featuring a dimethylphenyl group and an amino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 2,3-dimethylbenzylamine with an appropriate propanol derivative. One common method is the reductive amination of 2,3-dimethylbenzaldehyde with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-1-propanol: A structurally similar compound with a dimethylamino group instead of the dimethylphenyl group.
2-Dimethylaminoethanol: Another related compound with a shorter carbon chain.
Uniqueness
3-{[(2,3-Dimethylphenyl)methyl]amino}propan-1-ol is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and influence its reactivity in chemical reactions .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-[(2,3-dimethylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-10-5-3-6-12(11(10)2)9-13-7-4-8-14/h3,5-6,13-14H,4,7-9H2,1-2H3 |
InChI Key |
PTODZHWRIOGZJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNCCCO)C |
Origin of Product |
United States |
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